molecular formula C26H24N4O4 B2873727 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358101-82-2

5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2873727
CAS No.: 1358101-82-2
M. Wt: 456.502
InChI Key: DFAIZOWBJSWDRD-UHFFFAOYSA-N
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Description

“5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including an oxazole ring, a pyrazolo[1,5-a]pyrazine core, and various substituents such as ethoxy, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction of an appropriate α-haloketone with an amide.

    Substitution Reactions:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be synthesized through a condensation reaction between a hydrazine derivative and a diketone.

    Final Coupling: The final step involves coupling the oxazole derivative with the pyrazolo[1,5-a]pyrazine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the pyrazolo[1,5-a]pyrazine core, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde derivative, while reduction of the oxazole ring could lead to an amino alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it a candidate for the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of advanced materials. Its heterocyclic structure may impart unique properties to polymers or other materials, making it useful in applications such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of “5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific application. In a biological context, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or ion channels. This binding could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-((2-(4-Methoxy-3-methylphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of “5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-4-33-23-11-10-19(14-24(23)32-3)25-27-21(17(2)34-25)16-29-12-13-30-22(26(29)31)15-20(28-30)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAIZOWBJSWDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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